molecular formula C14H23N3O2 B2802047 N-[1-(HYDRAZINECARBONYL)ETHYL]ADAMANTANE-1-CARBOXAMIDE CAS No. 1396987-66-8

N-[1-(HYDRAZINECARBONYL)ETHYL]ADAMANTANE-1-CARBOXAMIDE

Cat. No.: B2802047
CAS No.: 1396987-66-8
M. Wt: 265.357
InChI Key: YHQMTTIZEZVLEN-UHFFFAOYSA-N
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Description

N-[1-(Hydrazinecarbonyl)ethyl]adamantane-1-carboxamide is a synthetic organic compound designed for research applications. This molecule features an adamantane cage, a structure renowned for imparting high lipophilicity and stability to molecules, which can enhance their ability to cross cell membranes . The core of the structure integrates amide and hydrazinecarboxamide (semicarbazide) functional groups, which are known to be privileged pharmacophores in medicinal chemistry . Researchers are investigating this compound primarily in the field of medicinal chemistry and drug discovery. Its structural profile suggests potential as a precursor for the development of bioactive agents. Adamantane-derived compounds have documented applications as antiviral and anticancer therapies , while hydrazinecarboxamide derivatives are widely studied for their diverse chemotherapeutic activities, including marked anticancer, antifungal, and antibacterial properties . The specific stereochemistry of the molecule may influence its binding affinity to biological targets, making it a candidate for studies in molecular docking and enzyme inhibition . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(1-hydrazinyl-1-oxopropan-2-yl)adamantane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2/c1-8(12(18)17-15)16-13(19)14-5-9-2-10(6-14)4-11(3-9)7-14/h8-11H,2-7,15H2,1H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQMTTIZEZVLEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)NC(=O)C12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(HYDRAZINECARBONYL)ETHYL]ADAMANTANE-1-CARBOXAMIDE typically involves the functionalization of adamantane derivatives. One common method is the radical-based functionalization, which converts diamondoid C–H bonds to C–C bonds, incorporating diverse functional groups such as carbonyl groups . The reaction conditions often involve the use of radical initiators and specific catalysts to achieve the desired substitution patterns.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[1-(HYDRAZINECARBONYL)ETHYL]ADAMANTANE-1-CARBOXAMIDE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine, reducing agents like hydrogen gas, and nucleophiles such as amines. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxygenated derivatives, while substitution reactions may produce various substituted adamantane derivatives .

Mechanism of Action

The mechanism by which N-[1-(HYDRAZINECARBONYL)ETHYL]ADAMANTANE-1-CARBOXAMIDE exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity and leading to the desired biological or chemical effects . The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

N-Butyladamantane-1-carboxamide ()
  • Structure : Replaces the hydrazinecarbonyl-ethyl group with a simple butyl chain.
  • Synthesis : Prepared via reaction of 1-adamantane carbonyl chloride with butanamine in CH₂Cl₂, yielding 80% crystalline product .
  • This limits its utility in applications requiring specific molecular interactions (e.g., enzyme inhibition).
N-(1H-Pyrazol-3-ylmethyl)adamantane-1-carboxamide ()
  • Structure : Substitutes the hydrazinecarbonyl-ethyl group with a pyrazole-methyl group.
  • However, the absence of hydrazine reduces redox activity.
Compounds 11c and 11d ()
  • Structures : Feature biphenyl-sulfonyl or bromo-biphenyl hydrazinecarbonyl groups attached to adamantane-carboxamide.
  • However, synthesis yields are lower (31–45%) compared to simpler derivatives like N-butyladamantane-1-carboxamide (80%) .

Q & A

Q. What are the established synthetic pathways for N-[1-(hydrazinecarbonyl)ethyl]adamantane-1-carboxamide, and what reaction conditions are critical for optimizing yield and purity?

  • Methodological Answer : The synthesis typically involves coupling adamantane-1-carboxylic acid derivatives with hydrazine-containing precursors. Key steps include:
  • Coupling Reactions : Use coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) to form the carboxamide bond .
  • Hydrazine Functionalization : React methyl adamantane-1-carboxylate with hydrazine under prolonged heating to form the hydrazide intermediate, followed by cyclization or further derivatization .
  • Microwave-Assisted Synthesis : Enhances reaction efficiency and reduces side products compared to conventional heating .
  • Critical Conditions : pH control (neutral to slightly basic), solvent polarity (DMF or acetonitrile), and temperature (60–100°C) significantly impact yield and purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Key signals include the adamantane C-H protons (δ 1.6–2.1 ppm) and hydrazine NH resonances (δ 6.5–8.0 ppm, broad) .
  • ¹³C NMR : Carbonyl carbons (C=O) appear at δ 170–180 ppm .
  • IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) confirm functional groups .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) validate the molecular weight, with fragmentation patterns confirming the adamantane core and hydrazine moiety .

Q. What in vitro biological screening approaches are recommended for initial assessment of this compound's pharmacological potential?

  • Methodological Answer :
  • Antimicrobial Assays : Minimum inhibitory concentration (MIC) testing against Mycobacterium tuberculosis (H37Rv strain) using microplate Alamar Blue assays .
  • Cytotoxicity Screening : MTT assays on human cell lines (e.g., HEK-293) to evaluate selectivity indices .
  • Target-Specific Assays : Enzymatic inhibition studies (e.g., DprE1 enzyme for antitubercular activity) using spectrophotometric methods .

Advanced Research Questions

Q. How can researchers resolve contradictory biological activity data observed for this compound across different assay systems?

  • Methodological Answer :
  • Assay Validation : Use orthogonal assays (e.g., radiometric vs. fluorometric) to confirm target engagement .
  • Purity Analysis : Perform HPLC-MS to rule out impurities (e.g., residual solvents or byproducts) affecting results .
  • Pharmacokinetic Profiling : Assess metabolic stability in liver microsomes to identify potential false negatives due to rapid degradation .

Q. What computational chemistry strategies are suitable for predicting the binding modes of this adamantane derivative with potential biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like DprE1 or viral proteases. Focus on the adamantane core's hydrophobic pockets and hydrogen bonds from the hydrazine group .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (50–100 ns) in explicit solvent to assess binding stability and conformational changes .

Q. What crystallization challenges exist for this compound, and how can single-crystal X-ray diffraction parameters be optimized?

  • Methodological Answer :
  • Crystallization Issues : The adamantane core's rigidity and hydrazine's polarity may lead to poor crystal growth. Use solvent vapor diffusion with mixed solvents (e.g., DCM/methanol) .
  • Data Collection : Optimize X-ray wavelength (Cu-Kα, λ = 1.5418 Å) and temperature (100 K) to enhance resolution. Refinement with SHELXL (anisotropic displacement parameters) improves accuracy .

Q. How does the compound's stability vary under different pH and temperature conditions?

  • Methodological Answer :
  • Stability Testing :
ConditionDegradation PathwayAnalytical Method
Acidic (pH 2)Hydrolysis of amide bondHPLC-MS
Alkaline (pH 10)Hydrazine oxidationTLC/UV monitoring
High Temp (60°C)Adamantane ring decompositionNMR

Q. What strategies improve the compound's solubility and bioavailability without structural modification?

  • Methodological Answer :
  • Co-Solvents : Use DMSO:water (1:4) or cyclodextrin complexes to enhance aqueous solubility .
  • Lipid-Based Formulations : Nanoemulsions (e.g., Labrafil/Cremophor EL) improve intestinal absorption .

Notes

  • Citations : All references are from peer-reviewed journals or validated synthetic protocols.
  • Methodological Focus : Answers emphasize reproducible experimental design and data interpretation.

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